3-Bromo-2-pentene

Description

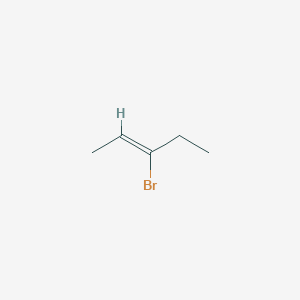

Structure

3D Structure

Properties

CAS No. |

21964-23-8 |

|---|---|

Molecular Formula |

C5H9Br |

Molecular Weight |

149.03 g/mol |

IUPAC Name |

(Z)-3-bromopent-2-ene |

InChI |

InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3- |

InChI Key |

OPGVCEGMOFKBOL-HYXAFXHYSA-N |

Isomeric SMILES |

CC/C(=C/C)/Br |

Canonical SMILES |

CCC(=CC)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Bromo-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3-bromo-2-pentene, a halogenated alkene of interest in organic synthesis. The document details its chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its reactivity. All quantitative data is summarized in tabular format for ease of reference. Additionally, a workflow diagram created using Graphviz is provided to visualize the synthetic process. This guide is intended to be a valuable resource for professionals in research, chemical development, and drug discovery.

Chemical and Physical Properties

This compound is a halogenated organic compound with the chemical formula C₅H₉Br.[1] It exists as two geometric isomers, (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene.[1] The presence of both an alkene functional group and an allylic bromide makes it a versatile intermediate in organic synthesis.[2]

General Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉Br | [3][4] |

| Molecular Weight | 149.03 g/mol | [1][5] |

| CAS Registry Number | 21964-23-8 (unspecified stereochemistry) | [3][4] |

| 54653-28-0 ((E)-isomer) | [1] | |

| 23068-94-2 ((Z)-isomer) | ||

| Canonical SMILES | CCC(=CC)Br | [4] |

Physical and Chemical Data

| Property | Value | Source |

| Boiling Point | 114.5°C at 760 mmHg | [3] |

| Density | 1.266 g/cm³ | [3] |

| Refractive Index | 1.4628 | [3] |

| Flash Point | 31.1°C | [3] |

| Melting Point | -106.7°C (estimate) | [3] |

| Vapor Pressure | 23.5 mmHg at 25°C | [3] |

| XLogP3 | 2.6 | [3][5] |

| Heavy Atom Count | 6 | [4][5] |

| Complexity | 55 | [4][5] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies common in organic chemistry. One plausible and widely used method for introducing a bromine atom at an allylic position is through the reaction of an alkene with N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[6] This method, when applied to 2-pentene, would likely yield a mixture of bromo-pentene isomers, including this compound. Another potential route involves the reaction of 3-pentanol (B84944) with a brominating agent, followed by an elimination step, although this is a multi-step process.

A more direct synthesis involves the reaction of 2-pentyne (B165424) with hydrogen bromide. Depending on the reaction conditions, this addition reaction can be controlled to favor the desired product.

Proposed Synthesis: Hydrobromination of 2-Pentyne

A common method to generate vinyl bromides is the addition of HBr across a triple bond. This can proceed via an electrophilic addition mechanism.

Reaction Scheme: CH₃-C≡C-CH₂-CH₃ + HBr → CH₃-CH=C(Br)-CH₂-CH₃

This reaction can produce a mixture of (E) and (Z) isomers of this compound. The stereochemical outcome can be influenced by reaction conditions such as solvent and temperature.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via the hydrobromination of 2-pentyne.

Materials and Equipment

-

2-Pentyne (98% purity or higher)

-

Hydrogen bromide (33% in acetic acid or as a gas)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Gas inlet tube (if using HBr gas)

-

Dropping funnel

-

Reflux condenser (optional, depending on the scale and temperature)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Synthetic Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pentyne (1 equivalent) in a suitable anhydrous solvent like diethyl ether or dichloromethane.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add hydrogen bromide (1.1 equivalents) to the stirred solution. If using HBr in acetic acid, add it dropwise via a dropping funnel. If using HBr gas, bubble it slowly through the solution.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield this compound. The different isomers may be separable by careful distillation or chromatography.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to its bifunctional nature. The allylic bromide is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[2] This allows for the introduction of a variety of functional groups at the C3 position. The double bond can undergo electrophilic addition reactions.[2]

This reactivity makes this compound a useful building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[2] For instance, it can be used to form carbon-carbon bonds via Grignard reagent formation or participate in coupling reactions.[6]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 3-Bromo-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereoisomers of 3-bromo-2-pentene, a halogenated alkene with applications as an intermediate in organic synthesis. This document details the structure and properties of its geometric isomers, outlines protocols for its synthesis and characterization, and presents key data in a structured format for scientific and research applications.

Introduction to Stereoisomerism in this compound

This compound (C₅H₉Br) is a halogenated alkene that exhibits geometric isomerism due to the presence of a carbon-carbon double bond with two different substituent groups on each of the sp² hybridized carbon atoms. This results in two distinct stereoisomers: (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene. The molecule does not possess a chiral center, and therefore does not have enantiomers. The accurate identification and separation of these diastereomers are crucial for stereocontrolled chemical syntheses.

The relationship between these isomers is a fundamental concept in stereochemistry, directly impacting their physical properties, spectroscopic signatures, and reactivity.

Spectroscopic Data of (E)-3-bromo-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3-bromo-2-pentene. Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this guide combines theoretical predictions, analysis of similar compounds, and established spectroscopic principles to offer a detailed characterization.

Chemical Structure and Properties

(E)-3-bromo-2-pentene is a halogenated alkene with the molecular formula C₅H₉Br and a molecular weight of 149.03 g/mol .[1][2][3] The "(E)" designation indicates that the ethyl group and the methyl group are on opposite sides of the carbon-carbon double bond.

Structure with Atom Numbering:

Caption: Structure of (E)-3-bromo-2-pentene with atom numbering for NMR assignments.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for (E)-3-bromo-2-pentene. These values are derived from established correlation charts, spectral data of analogous compounds, and computational predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | ~1.7 | Doublet | ~7.0 | 3H |

| 2 | ~5.8 | Quartet | ~7.0 | 1H |

| 4 | ~2.4 | Quartet | ~7.5 | 2H |

| 5 | ~1.1 | Triplet | ~7.5 | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | ~15 |

| 2 | ~125 |

| 3 | ~130 |

| 4 | ~30 |

| 5 | ~12 |

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~2970-2850 | C(sp³)-H Stretch | Medium-Strong |

| ~3020 | C(sp²)-H Stretch | Medium |

| ~1660 | C=C Stretch | Medium-Weak |

| ~1450, ~1375 | C-H Bend | Medium |

| ~965 | (E) C-H Bend (out-of-plane) | Strong |

| ~600-500 | C-Br Stretch | Strong |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment Ion | Notes |

| 148/150 | [C₅H₉Br]⁺ (M⁺/M⁺+2) | Molecular ion peak with characteristic 1:1 bromine isotope pattern. |

| 69 | [C₅H₉]⁺ | Loss of Bromine radical. |

| 41 | [C₃H₅]⁺ (Allyl cation) | Common fragment in unsaturated systems. |

Experimental Protocols

Synthesis of (E)-3-bromo-2-pentene from 2-Pentyne (B165424)

This protocol involves the hydrobromination of an alkyne, which typically proceeds with anti-addition, leading to the (E)-isomer.

Materials:

-

2-Pentyne

-

Hydrogen bromide (HBr) gas or a solution in acetic acid

-

Anhydrous solvent (e.g., hexane (B92381) or dichloromethane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-pentyne in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen bromide gas through the solution with constant stirring. Alternatively, add a stoichiometric amount of HBr in acetic acid dropwise.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by pouring the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Extract the organic layer. Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain (E)-3-bromo-2-pentene.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of (E)-3-bromo-2-pentene.

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons. The vinylic proton (H2) is expected to be the most downfield signal due to its proximity to the electronegative bromine atom and its position on the double bond. The coupling between H1 and H2, and between H4 and H5, provides key structural information.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum should display five signals, one for each carbon atom. The two sp² hybridized carbons (C2 and C3) are expected to be the most downfield, with the carbon atom directly bonded to the bromine (C3) being significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying functional groups. The presence of a C=C stretching vibration around 1660 cm⁻¹ would confirm the alkene functionality. A strong absorption band around 965 cm⁻¹ is characteristic of the out-of-plane C-H bending for a trans (E)-disubstituted alkene. The C-Br stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would provide the molecular weight of the compound. A key feature would be the presence of two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the alkyl chain.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the spectroscopic data for (E)-3-bromo-2-pentene. The presented data and experimental protocols are based on established chemical principles and data from analogous structures, offering a solid foundation for researchers and professionals working with this or similar compounds. Experimental verification of these predicted data is highly recommended for any application where precise spectroscopic characterization is critical.

References

Spectroscopic and Synthetic Profile of (Z)-3-bromo-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for (Z)-3-bromo-2-pentene. Due to the limited availability of direct experimental data in public databases, this document leverages established principles of spectroscopic analysis and known synthetic methodologies for analogous haloalkenes to present a predictive but scientifically grounded profile of the target compound. All quantitative data herein is presented in structured tables, and experimental workflows are accompanied by detailed procedural descriptions and visual diagrams.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (Z)-3-bromo-2-pentene. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for (Z)-3-bromo-2-pentene

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₃-C=) | 1.7 - 1.9 | Doublet | ~7 |

| H2 (=CH-) | 5.6 - 5.9 | Quartet | ~7 |

| H4 (-CH₂-) | 2.4 - 2.6 | Quartet | ~7.5 |

| H5 (-CH₃) | 1.0 - 1.2 | Triplet | ~7.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (Z)-3-bromo-2-pentene

| Carbon | Chemical Shift (δ, ppm) |

| C1 | 15 - 20 |

| C2 | 120 - 125 |

| C3 | 125 - 130 |

| C4 | 30 - 35 |

| C5 | 12 - 15 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for (Z)-3-bromo-2-pentene

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=C Stretch (alkene) | 1650 - 1680 | Medium |

| C-H Stretch (alkene) | 3000 - 3100 | Medium |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data for (Z)-3-bromo-2-pentene

| m/z | Ion | Notes |

| 148/150 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

| 69 | [C₅H₉]⁺ | Loss of Bromine radical. |

| 120/122 | [M - C₂H₅]⁺ | Loss of ethyl radical. |

| 41 | [C₃H₅]⁺ | Allylic cation, a common fragment for alkenes. |

Experimental Protocols

The following sections detail a plausible synthetic route for (Z)-3-bromo-2-pentene and the general procedures for its spectroscopic characterization.

Synthesis of (Z)-3-bromo-2-pentene

A potential route to synthesize (Z)-3-bromo-2-pentene involves the hydrobromination of 2-pentyne (B165424). The use of specific reagents and conditions can favor the formation of the desired (Z)-isomer.

Materials:

-

2-pentyne

-

Hydrogen bromide (HBr) gas or a solution in acetic acid

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-pentyne in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly bubble hydrogen bromide gas through the stirred solution or add a stoichiometric amount of HBr in acetic acid dropwise.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation under reduced pressure to obtain (Z)-3-bromo-2-pentene.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified (Z)-3-bromo-2-pentene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into a mass spectrometer, typically using a gas chromatography-mass spectrometry (GC-MS) system for separation and analysis.

-

Use electron ionization (EI) to generate the mass spectrum.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and spectroscopic analysis of (Z)-3-bromo-2-pentene.

Caption: Synthetic workflow for (Z)-3-bromo-2-pentene.

Caption: Workflow for spectroscopic analysis.

3-Bromo-2-pentene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-bromo-2-pentene, a halogenated alkene with significant potential in organic synthesis. This document covers its chemical identifiers, physical properties, and key synthetic and reactive methodologies, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Core Identifiers and Properties

This compound exists as two geometric isomers, (E) and (Z). The CAS Registry Number for the isomeric mixture or the unspecified isomer is 21964-23-8.[1][2] The (E)-isomer is specifically identified by CAS number 54653-28-0, while the (Z)-isomer is identified by 23068-94-2.[3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | (E)-3-bromo-2-pentene | (Z)-3-bromo-2-pentene | This compound (Isomer unspecified) |

| CAS Number | 54653-28-0[3] | 23068-94-2[4] | 21964-23-8[1][2] |

| IUPAC Name | (2E)-3-bromopent-2-ene | (2Z)-3-bromopent-2-ene | 3-bromopent-2-ene[5] |

| Molecular Formula | C₅H₉Br[3] | C₅H₉Br[4] | C₅H₉Br[1][2] |

| Molecular Weight | 149.03 g/mol [6] | 149.029 g/mol [4] | 149.03 g/mol [5] |

| InChI | InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3+[3] | InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3-[4] | InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3[5] |

| InChIKey | OPGVCEGMOFKBOL-HWKANZROSA-N[3] | OPGVCEGMOFKBOL-HYXAFXHYSA-N[4] | OPGVCEGMOFKBOL-UHFFFAOYSA-N[5] |

| Canonical SMILES | CCC(=C/C)Br | CCC(=C\C)Br | CCC(=CC)Br[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 114.5 °C at 760 mmHg | [7] |

| Density | 1.266 g/cm³ | [7] |

| Refractive Index | 1.47 | [7] |

| Flash Point | 31.1 °C | [7] |

| Vapor Pressure | 23.5 mmHg at 25 °C | [7] |

Synthesis of this compound

Experimental Protocol: Synthesis via Allylic Bromination

Objective: To synthesize this compound from 2-pentene (B8815676).

Materials:

-

2-pentene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) (or a less toxic alternative like dichloromethane)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide) or a UV lamp

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) to the solution. A slight molar excess of the alkene may be used.

-

Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.

-

Gently heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) as the reaction proceeds.

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to neutralize any acidic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond and the presence of the double bond. It can undergo a variety of transformations, including nucleophilic substitution and elimination reactions. One of the most significant applications of such bromoalkenes is the formation of Grignard reagents.

Experimental Protocol: Formation of Pent-2-en-3-ylmagnesium Bromide

Objective: To prepare a Grignard reagent from this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Apparatus for reactions under anhydrous conditions (e.g., flame-dried glassware, inert atmosphere)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous ether to cover the magnesium.

-

Dissolve this compound in anhydrous ether in the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of turbidity and/or gentle refluxing.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent, pent-2-en-3-ylmagnesium bromide, which can be used in subsequent reactions with various electrophiles.

Conclusion

This compound is a valuable reagent for the introduction of the pent-2-en-3-yl moiety in organic synthesis. Its stereoisomers provide opportunities for stereoselective reactions. The protocols outlined in this guide for its synthesis and subsequent Grignard reagent formation are based on well-established chemical principles and provide a solid foundation for its use in research and development. The lack of extensive literature on this specific compound suggests an opportunity for further investigation into its reactivity and applications in the synthesis of novel molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (E)-3-bromo-2-pentene [webbook.nist.gov]

- 4. (Z)-3-bromo-2-pentene [webbook.nist.gov]

- 5. 3-Bromo-pent-2-ene | C5H9Br | CID 210948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (e)-3-Bromo-2-pentene | C5H9Br | CID 118616864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

An In-depth Technical Guide to 3-Bromo-2-pentene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-pentene is a halogenated alkene with the molecular formula C₅H₉Br. Its structure, featuring a vinyl bromide moiety, makes it a potentially valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, discusses plausible synthetic methodologies, and explores its potential applications in research and development, particularly in the context of drug discovery. While specific experimental protocols and detailed spectroscopic analyses for this compound are not extensively documented in publicly available literature, this guide consolidates the known information and provides theoretical insights into its reactivity and characterization.

Molecular Structure and Properties

This compound is a five-carbon alkene with a bromine atom substituted at the third carbon position. The presence of a double bond between the second and third carbons gives rise to geometric isomerism, resulting in two stereoisomers: (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene.

Physicochemical Data

The molecular formula of this compound is C₅H₉Br, and its molecular weight is approximately 149.03 g/mol .[1][2] A summary of its key identifiers and computed physical properties is presented in Table 1. It is important to note that some of the physical data may correspond to a mixture of isomers.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉Br | [1][2] |

| Molecular Weight | 149.03 g/mol | [1][2] |

| CAS Number (Isomer Mixture) | 21964-23-8 | [3] |

| (E)-isomer CAS Number | 54653-28-0 | [4] |

| (Z)-isomer CAS Number | 23068-94-2 | [5] |

| Boiling Point (Estimate) | 114.5 °C at 760 mmHg | [3] |

| Density (Estimate) | 1.266 g/cm³ | [3] |

| Flash Point (Estimate) | 31.1 °C | [3] |

| Refractive Index (Estimate) | 1.47 | [3] |

| LogP (Estimate) | 2.695 | [3] |

Stereoisomerism

The geometric isomers of this compound arise from the restricted rotation around the C2=C3 double bond. The arrangement of the substituents (a methyl group and a hydrogen on C2, and a bromine atom and an ethyl group on C3) determines the E or Z configuration.

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are scarce in the literature. However, based on fundamental principles of organic chemistry, several plausible synthetic routes can be proposed. The stereoselective synthesis of either the (E) or (Z) isomer would likely require careful selection of reagents and reaction conditions.

General Synthetic Workflow

A common method for the preparation of vinyl bromides is the addition of hydrogen bromide to an alkyne. In this case, the reaction of 2-pentyne (B165424) with HBr would be a direct route to this compound. The stereochemical outcome of this reaction can be influenced by the reaction conditions.

Proposed Experimental Protocol: Hydrobromination of 2-Pentyne

This protocol is a generalized procedure and would require optimization for yield and stereoselectivity.

-

Reaction Setup: A solution of 2-pentyne in a suitable inert solvent (e.g., dichloromethane (B109758) or hexane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Addition: Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, a mixture of (E)- and (Z)-3-bromo-2-pentene, can be purified and the isomers separated by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the methyl and ethyl groups, as well as the vinylic proton. The chemical shift and coupling constants of the vinylic proton would be indicative of the stereochemistry.

-

Vinylic Proton (at C2): Expected in the range of 5.5-6.0 ppm.

-

Ethyl Group (CH₂): A quartet around 2.2-2.5 ppm.

-

Methyl Group (at C1): A doublet around 1.6-1.9 ppm.

-

Ethyl Group (CH₃): A triplet around 1.0-1.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the five distinct carbon environments.

-

Vinylic Carbons (C2 and C3): Expected in the range of 110-140 ppm.

-

Ethyl Group (CH₂): Around 25-35 ppm.

-

Methyl Group (at C1): Around 15-25 ppm.

-

Ethyl Group (CH₃): Around 10-15 ppm.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the alkyl groups.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by C-H stretching and bending vibrations of the alkyl groups, and a C=C stretching vibration for the double bond in the region of 1600-1680 cm⁻¹.

Applications in Research and Drug Development

Vinyl bromides are versatile intermediates in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon bonds. While specific applications of this compound in drug synthesis are not documented, its chemical structure suggests potential utility in several key transformations.

Cross-Coupling Reactions

This compound could serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to introduce the pentenyl moiety into more complex molecules.[6][7][8]

Grignard Reagent Formation

The formation of a Grignard reagent from this compound would create a nucleophilic vinylic carbon, which could then be used to react with a variety of electrophiles, such as aldehydes, ketones, and esters, to build more elaborate molecular architectures.[9][10]

Conclusion

This compound represents a simple yet potentially useful building block in organic synthesis. While detailed experimental data is limited in the public domain, its fundamental properties and reactivity can be inferred from the principles of organic chemistry. For researchers and drug development professionals, this compound could be a valuable intermediate for the synthesis of novel molecular entities, particularly through cross-coupling and organometallic reactions. Further research into the stereoselective synthesis and reactivity of the individual (E) and (Z) isomers would be beneficial to fully exploit the synthetic potential of this molecule.

References

- 1. 3-Bromo-pent-2-ene | C5H9Br | CID 210948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (e)-3-Bromo-2-pentene | C5H9Br | CID 118616864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. (E)-3-bromo-2-pentene [webbook.nist.gov]

- 5. 2-Pentene, 3-bromo- | C5H9Br | CID 6445110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Stability and Reactivity of 3-Bromo-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-pentene is a halogenated alkene of interest in synthetic organic chemistry. As a vinyl halide, its stability and reactivity are governed by the interplay between the sp2-hybridized carbon-bromine bond and the adjacent carbon-carbon double bond. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including its physicochemical properties, isomeric considerations, and characteristic reactions. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis and drug development in the effective handling and utilization of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Property | Value |

| Molecular Formula | C₅H₉Br |

| Molecular Weight | 149.03 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 1 |

| Exact Mass | 147.98876 Da |

| Monoisotopic Mass | 147.98876 Da |

| Heavy Atom Count | 6 |

| Complexity | 55 |

Spectroscopic Data Interpretation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the vinyl, allylic, and methyl protons. The chemical shifts and coupling constants would be indicative of the E/Z stereochemistry.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=C double bond stretch and the C-Br bond stretch.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of a bromoalkene, including the isotopic pattern of bromine.

Stability of this compound

The stability of this compound is influenced by several factors, including the substitution of the double bond and the stereochemistry of the molecule.

Alkene Substitution

According to Zaitsev's rule, more substituted alkenes are generally more stable. This compound is a trisubstituted alkene, which contributes to its relative thermodynamic stability compared to less substituted isomers.

E/Z Isomerism

This compound exists as two geometric isomers: (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene. The relative stability of these isomers is primarily determined by steric hindrance.

-

(E)-isomer: The methyl and ethyl groups are on opposite sides of the double bond, minimizing steric strain. This configuration is generally the more stable of the two.

-

(Z)-isomer: The methyl and ethyl groups are on the same side of the double bond, leading to increased steric hindrance and a higher energy state compared to the (E)-isomer.

The following diagram illustrates the relationship between the isomers and their relative stability.

Reactivity of this compound

As a vinyl halide, this compound exhibits characteristic reactivity patterns, primarily dominated by elimination and addition reactions. It is generally unreactive towards nucleophilic substitution reactions under standard conditions.

Nucleophilic Substitution

Vinyl halides, including this compound, are notably unreactive in Sₙ1 and Sₙ2 reactions. This low reactivity is attributed to:

-

sp² Hybridization: The carbon atom bonded to the bromine is sp² hybridized, resulting in a shorter and stronger C-Br bond compared to the C-Br bond in an sp³ hybridized alkyl halide.

-

π-Electron Repulsion: The electron-rich π system of the double bond repels incoming nucleophiles, hindering the backside attack required for an Sₙ2 reaction.

-

Vinylic Cation Instability: The formation of a vinylic carbocation, which would be necessary for an Sₙ1 reaction, is energetically unfavorable.

Elimination Reactions

Elimination of HBr from this compound to form an alkyne is a feasible reaction pathway, though it typically requires a strong base. The reaction proceeds via a dehydrohalogenation mechanism.

The general workflow for such an elimination reaction is depicted below.

Representative Experimental Protocol: Dehydrohalogenation of a Vinyl Halide to an Alkyne

This is a general protocol for a similar substrate and should be adapted and optimized for this compound.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a solution of sodium amide (NaNH₂) in liquid ammonia.

-

Addition of Reactant: Slowly add a solution of the vinyl halide (e.g., this compound) in an anhydrous ether solvent to the stirred solution of sodium amide at an appropriate temperature (e.g., -33 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cautiously quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Electrophilic Addition

The double bond in this compound can undergo electrophilic addition reactions. The regioselectivity of the addition is influenced by the electronic effects of the bromine atom and the alkyl groups. According to Markovnikov's rule, the electrophile (e.g., H⁺ from HBr) will add to the carbon atom of the double bond that is less substituted, leading to the formation of a more stable carbocation intermediate.

The signaling pathway for an electrophilic addition of HBr is illustrated below.

Representative Experimental Protocol: Electrophilic Addition of HBr to an Alkene [5]

This is a general protocol and should be adapted for this compound with consideration for its specific reactivity.

-

Reaction Setup: In a fume hood, dissolve the alkene (e.g., this compound) in a suitable inert solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask.

-

Addition of Reagent: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen bromide gas through the solution, or add a solution of HBr in acetic acid dropwise.

-

Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Safety and Handling

Vinyl halides as a class of compounds are considered hazardous.[6][7] They can be flammable and may be carcinogenic.[6] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of exposure, it is crucial to seek fresh air and medical attention immediately.[8][9] Spills should be handled according to established laboratory safety protocols for hazardous materials.[7]

Conclusion

This compound is a trisubstituted vinyl halide with stability and reactivity patterns characteristic of this class of compounds. Its (E)-isomer is expected to be more stable than the (Z)-isomer due to reduced steric hindrance. The compound is generally unreactive towards nucleophilic substitution but can undergo elimination reactions with strong bases to yield alkynes and electrophilic addition reactions across the double bond. The provided representative experimental protocols and reaction diagrams offer a foundational understanding for researchers to design and execute synthetic transformations involving this compound. Due to the potential hazards associated with vinyl halides, appropriate safety precautions must be strictly adhered to during its handling and use.

References

- 1. (e)-3-Bromo-2-pentene | C5H9Br | CID 118616864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 3-Bromo-pent-2-ene | C5H9Br | CID 210948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pentene, 3-bromo- | C5H9Br | CID 6445110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. murov.info [murov.info]

- 6. Current Intelligence Bulletin 28: Joint NIOSH/OSHA Vinyl Halides (79-102) | NIOSH | CDC [cdc.gov]

- 7. nj.gov [nj.gov]

- 8. Everything to Know About Vinyl Chloride Exposure [arnolditkin.com]

- 9. Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

3-bromo-2-pentene reaction mechanisms

An In-depth Technical Guide on the Reaction Mechanisms of 3-bromo-2-pentene

Introduction

This compound is a halogenated alkene with the molecular formula C₅H₉Br. As a vinylic halide, the bromine atom is directly attached to one of the sp²-hybridized carbons of the double bond. This structural feature is paramount as it dictates the compound's reactivity, rendering it distinct from its allylic or alkyl halide isomers. This compound exists as two geometric isomers: (E)-3-bromo-2-pentene and (Z)-3-bromo-2-pentene.[1][2] This guide provides a comprehensive analysis of the primary reaction mechanisms governing the chemistry of this compound, with a focus on nucleophilic substitution and elimination pathways.

Nucleophilic Substitution Pathways

Nucleophilic substitution at vinylic centers is notably challenging and proceeds through mechanisms distinct from those observed for saturated alkyl halides.

Inertness to Sɴ1 and Sɴ2 Mechanisms

Standard Sɴ1 and Sɴ2 reactions are generally not viable for vinylic halides like this compound.[3][4]

-

Sɴ1 Inactivity: The Sɴ1 mechanism requires the formation of a carbocation intermediate upon departure of the leaving group. A vinylic carbocation, where the positive charge resides on an sp-hybridized carbon, is highly unstable and energetically unfavorable, thus preventing the Sɴ1 pathway.

-

Sɴ2 Inactivity: The Sɴ2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. In a vinylic halide, this trajectory is sterically blocked by the electron density of the double bond and the molecule's geometry, making the required transition state inaccessible.[5]

Caption: Fig. 1: Steric and Electronic Hindrance in Vinylic Substitution.

Alternative Substitution Mechanisms (Nucleophilic Vinylic Substitution - SɴV)

While classical pathways are blocked, substitution can occur under specific, often strenuous, conditions via more complex mechanisms, though these are rare for simple, unactivated vinylic halides.[6]

-

Addition-Elimination (Adɴ-E): A nucleophile can add to the double bond, forming a resonance-stabilized carbanion intermediate. Subsequent elimination of the bromide ion restores the double bond, resulting in a net substitution. This pathway is more common when the double bond is activated by potent electron-withdrawing groups.[7][8]

-

Elimination-Addition: Under the influence of an extremely strong base, dehydrobromination can occur to form a transient alkyne (pentyne) intermediate. A subsequent addition of the nucleophile (or solvent) to the alkyne yields the final product.

Elimination Pathways: The Predominant Reaction

For vinylic halides like this compound, the bimolecular elimination (E2) mechanism is the most significant and synthetically useful reaction pathway, especially when treated with a strong base.[4][5]

The E2 Mechanism

The E2 reaction is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (β) to the carbon bearing the leaving group, while simultaneously forming a new π-bond and ejecting the leaving group.[9] For this compound, there are two β-protons that can be abstracted: one from C1 and one from C4.

Caption: Fig. 2: Concerted E2 Mechanism for this compound.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The abstraction of different β-protons can lead to different regioisomeric products. This regioselectivity is primarily governed by the thermodynamic stability of the resulting alkene and the steric properties of the reacting base.[10]

-

Zaitsev Product: Abstraction of a proton from C4 leads to the formation of 1,3-pentadiene . This conjugated diene is the more substituted and thermodynamically more stable product. According to Zaitsev's rule, this is typically the major product, especially when using small, strong bases.[9][11]

-

Hofmann Product: Abstraction of a proton from C1 leads to the formation of 1,2-pentadiene , an allene (B1206475). This is the less substituted and generally less stable product. The formation of the Hofmann product can be favored by using a sterically hindered (bulky) base, which preferentially abstracts the more sterically accessible proton.[12][13]

Caption: Fig. 3: Regioselectivity in E2 Elimination.

Quantitative Data

While specific kinetic data for this compound is not widely published, the product distribution can be predicted based on established principles of elimination reactions. The ratio of Zaitsev to Hofmann products is highly dependent on the reaction conditions, particularly the nature of the base.

| Reagent (Base) | Solvent | Expected Major Product | Expected Minor Product | Rationale |

| Sodium Ethoxide (NaOEt) | Ethanol | 1,3-Pentadiene (>80%) | 1,2-Pentadiene (<20%) | Small, non-hindered base favors the formation of the more thermodynamically stable conjugated diene (Zaitsev's Rule).[10][14] |

| Potassium tert-Butoxide (t-BuOK) | tert-Butanol (B103910) | 1,3-Pentadiene | 1,2-Pentadiene | Although t-BuOK is bulky, the C4 proton is not significantly hindered. The high stability of the conjugated diene product means the Zaitsev product is still likely to be major, but the proportion of the Hofmann product (allene) is expected to increase significantly compared to NaOEt.[12] |

Experimental Protocols

The following is a representative protocol for the synthesis of 1,3-pentadiene via E2 elimination of this compound.

Synthesis of 1,3-Pentadiene via Dehydrobromination

Objective: To synthesize 1,3-pentadiene from this compound using a strong, sterically hindered base to promote E2 elimination.

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (1.2 eq)

-

Anhydrous tert-butanol or Tetrahydrofuran (THF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Pentane (B18724) (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Dissolve potassium tert-butoxide in the anhydrous solvent within the flask. Cool the solution in an ice bath.

-

Substrate Addition: Add this compound to the cooled base solution dropwise over 15-20 minutes with vigorous stirring.

-

Reaction: After addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic product with pentane (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by simple distillation (the 1,3-pentadiene product is volatile). Further purification can be achieved by fractional distillation.

Caption: Fig. 4: General Experimental Workflow for E2 Elimination.

Conclusion

The reaction mechanisms of this compound are dominated by its identity as a vinylic halide. It is largely unreactive toward traditional Sɴ1 and Sɴ2 nucleophilic substitution reactions due to the high energy of the vinylic carbocation intermediate and steric hindrance to backside attack. The primary and most synthetically relevant pathway involves E2 elimination when treated with a strong base. The regiochemical outcome of this elimination is a competition between the formation of the thermodynamically favored conjugated diene (1,3-pentadiene) and the sterically favored allene (1,2-pentadiene), with the former typically being the major product. By carefully selecting the base and reaction conditions, the product distribution can be influenced, providing a route to valuable diene building blocks in organic synthesis.

References

- 1. (e)-3-Bromo-2-pentene | C5H9Br | CID 118616864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-3-bromo-2-pentene [webbook.nist.gov]

- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. organic chemistry - Elimination from Vinylic Halides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. The Addition-Elimination Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 10. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 11. The major product obtained from E _ { 2 }-elimination of 3-bromo-2fluorop.. [askfilo.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Solved Sodium ethoxide can react with | Chegg.com [chegg.com]

The Untapped Potential of 3-Bromo-2-pentene in Organic Synthesis: A Prospective Technical Guide

Disclaimer: A comprehensive review of scientific literature and chemical databases reveals a notable scarcity of specific applications and detailed experimental protocols for 3-bromo-2-pentene. This technical guide, therefore, presents a prospective look at its potential applications based on the well-established reactivity of vinyl bromides and analogous compounds. The experimental protocols provided are illustrative examples and would require optimization for this compound.

Introduction

This compound is a halogenated alkene with the chemical formula C5H9Br.[1][2][3] Its structure, featuring a vinyl bromide moiety, suggests a range of potential applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. As a vinyl halide, this compound can be expected to participate in a variety of transition metal-catalyzed cross-coupling reactions and serve as a precursor to organometallic reagents. This guide explores these potential synthetic routes, providing a theoretical framework for researchers and drug development professionals interested in exploring the utility of this underutilized chemical building block.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is compiled from various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H9Br | [1][2][3] |

| Molecular Weight | 149.03 g/mol | [2][3] |

| CAS Number | 21964-23-8 | [1] |

| Stereoisomers | (E)-3-bromo-2-pentene, (Z)-3-bromo-2-pentene | [4][5] |

Potential Synthetic Applications

The reactivity of the carbon-bromine bond in vinyl bromides is the cornerstone of their synthetic utility. The following sections outline the potential applications of this compound in key organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules.[6] As a vinyl bromide, this compound is a potential substrate for several such reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[7][8][9] The reaction of this compound with a suitable boronic acid or ester could provide access to a variety of substituted alkenes.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling of a Vinyl Bromide

This protocol is a general procedure and would require optimization for this compound.

-

Reaction Setup: To a solution of the vinyl bromide (1.0 eq) and the boronic acid or ester (1.1-1.5 eq) in a suitable solvent (e.g., dioxane, DMF, or toluene/water) is added a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 eq).[7]

-

Catalyst Addition: A palladium catalyst, such as Pd(PPh3)4 (0.01-0.05 eq) or a combination of a palladium precursor like Pd(OAc)2 and a ligand, is added to the mixture.[7]

-

Reaction: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or GC-MS.[7]

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Caption: Suzuki-Miyaura Coupling of this compound.

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[6][10] this compound could potentially react with various alkenes to yield more complex diene structures.

Illustrative Experimental Protocol: Heck-Mizoroki Reaction of a Vinyl Bromide

This protocol is a general procedure and would require optimization for this compound.

-

Reaction Setup: A mixture of the vinyl bromide (1.0 eq), the alkene (1.1-1.5 eq), a base (e.g., triethylamine, K2CO3, 1.5-2.0 eq), and a palladium catalyst (e.g., Pd(OAc)2 with a phosphine (B1218219) ligand, 0.01-0.05 eq) is prepared in a suitable solvent (e.g., DMF, acetonitrile).[11]

-

Reaction: The reaction mixture is heated under an inert atmosphere at a temperature typically between 80 and 140 °C. The progress of the reaction is monitored by TLC or GC-MS.[11]

-

Work-up: After cooling to room temperature, the mixture is filtered to remove inorganic salts, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

-

Purification: The residue is purified by column chromatography.

Caption: Heck-Mizoroki Reaction of this compound.

Formation of Organometallic Reagents

Vinyl bromides can be converted into highly reactive organometallic reagents, which are versatile nucleophiles for forming new carbon-carbon bonds.

The reaction of a vinyl bromide with magnesium metal in an ethereal solvent yields a vinyl Grignard reagent.[12] 3-Penten-2-ylmagnesium bromide, derived from this compound, could react with a wide range of electrophiles, such as aldehydes, ketones, and esters.

Illustrative Experimental Protocol: Formation of a Vinyl Grignard Reagent

This protocol is a general procedure and would require optimization for this compound.

-

Reaction Setup: All glassware must be rigorously dried. Magnesium turnings (1.2-1.5 eq) are placed in a flask under an inert atmosphere. Anhydrous diethyl ether or THF is added.[13]

-

Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium. A small amount of a solution of the vinyl bromide (1.0 eq) in the ethereal solvent is added. The reaction is initiated by gentle warming, and the disappearance of the iodine color and/or bubble formation indicates the start of the reaction.[13]

-

Addition: The remaining vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux.[13]

-

Usage: The resulting Grignard reagent, a cloudy grey or brownish solution, is used directly in the next step.[13]

Treatment of a vinyl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to lithium-halogen exchange, forming a vinyllithium (B1195746) reagent.[14][15] This provides another powerful nucleophile for organic synthesis.

Illustrative Experimental Protocol: Lithium-Halogen Exchange of a Vinyl Bromide

This protocol is a general procedure and would require optimization for this compound.

-

Reaction Setup: A solution of the vinyl bromide (1.0 eq) in an anhydrous ethereal solvent like THF or diethyl ether is cooled to -78 °C under an inert atmosphere.[14]

-

Lithiation: An organolithium reagent, such as n-butyllithium (1.1 eq), is added dropwise to the cooled solution. The mixture is stirred at -78 °C for a period of time (e.g., 30-60 minutes) to allow for complete lithium-halogen exchange.[14]

-

Electrophilic Quench: The desired electrophile is then added to the reaction mixture at -78 °C, and the reaction is allowed to slowly warm to room temperature.[14]

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction, drying, and purification of the product.

Caption: Formation of Organometallic Reagents.

Synthesis of Heterocycles

Vinyl halides are valuable precursors for the synthesis of a variety of heterocyclic compounds.[16] Through intramolecular reactions or by serving as a building block in multi-component reactions, this compound could potentially be used to construct five- or six-membered rings containing heteroatoms such as nitrogen, oxygen, or sulfur. The specific pathways would depend on the reaction partners and conditions employed.

Conclusion

While there is a current lack of specific documented applications for this compound in the scientific literature, its chemical structure as a vinyl bromide strongly suggests its potential as a versatile building block in organic synthesis. The prospective applications outlined in this guide, including palladium-catalyzed cross-coupling reactions and the formation of potent organometallic nucleophiles, provide a roadmap for future research into the synthetic utility of this compound. For researchers in academia and industry, this compound represents an opportunity to explore new synthetic methodologies and potentially access novel molecular architectures for applications in drug discovery and materials science. Further experimental investigation is warranted to unlock the full potential of this intriguing molecule.

References

- 1. Page loading... [wap.guidechem.com]

- 2. (e)-3-Bromo-2-pentene | C5H9Br | CID 118616864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-pent-2-ene | C5H9Br | CID 210948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-3-bromo-2-pentene [webbook.nist.gov]

- 5. (Z)-3-bromo-2-pentene [webbook.nist.gov]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Stereoselective Synthesis of (Z)-3-Bromo-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the stereoselective synthesis of (Z)-3-bromo-2-pentene, a valuable intermediate in organic synthesis. The described method utilizes a two-step hydroboration-bromination sequence starting from 2-pentyne (B165424). This approach offers high stereoselectivity for the desired (Z)-isomer, which is often challenging to obtain through direct hydrobromination of the corresponding alkyne. This protocol is intended to serve as a practical guide for researchers in academic and industrial settings, including those involved in drug discovery and development where stereochemically pure building blocks are essential.

Introduction

Vinylic bromides are versatile synthetic intermediates, participating in a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form complex molecular architectures. The stereochemical integrity of the vinyl bromide is often crucial for the desired biological activity or material properties of the final product. The synthesis of the (Z)-isomer of 3-bromo-2-pentene can be challenging, as direct hydrobromination of 2-pentyne often yields a mixture of (E) and (Z) isomers. To overcome this, a stereoselective approach via hydroboration followed by bromination is employed. This method relies on the syn-addition of a borane (B79455) reagent to the alkyne, establishing the Z-stereochemistry in the resulting vinylborane (B8500763) intermediate. Subsequent bromination with retention of configuration affords the target (Z)-3-bromo-2-pentene with high isomeric purity.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the stereoselective synthesis of (Z)-3-bromo-2-pentene via the hydroboration-bromination of 2-pentyne. The values are based on typical results reported in the literature for similar substrates and methods. Actual results may vary depending on specific reaction conditions and scale.

| Parameter | Value |

| Starting Material | 2-Pentyne |

| Final Product | (Z)-3-Bromo-2-pentene |

| Overall Yield | 75-85% |

| Stereoselectivity (Z:E) | >98:2 |

| Purity (by ¹H NMR) | >95% |

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis of (Z)-3-bromo-2-pentene.

Experimental Protocol

This protocol details the synthesis of (Z)-3-bromo-2-pentene from 2-pentyne via a hydroboration-bromination sequence.

Materials

-

2-Pentyne (C₅H₈)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Cyclohexene (B86901) (C₆H₁₀)

-

Anhydrous Tetrahydrofuran (THF)

-

Bromine (Br₂)

-

Sodium methoxide (NaOMe), 25 wt% in methanol

-

Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes (for chromatography)

-

Argon or Nitrogen gas for inert atmosphere

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Septa

-

Cannula

-

Ice bath

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer for product characterization

Procedure

Step 1: Hydroboration of 2-Pentyne

-

Preparation of Dicyclohexylborane: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and an argon/nitrogen inlet, add cyclohexene (2.0 equivalents) under an inert atmosphere. Cool the flask to 0 °C in an ice bath. To the stirred cyclohexene, add a 1.0 M solution of borane-THF complex (1.0 equivalent) dropwise via syringe. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The formation of a white precipitate of dicyclohexylborane indicates the completion of the reaction.

-

Hydroboration Reaction: Cool the suspension of dicyclohexylborane back to 0 °C. To this, add 2-pentyne (1.0 equivalent) dropwise via syringe. After the addition, remove the ice bath and let the reaction mixture stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkyne. This forms the intermediate (Z)-dicyclohexyl(pent-2-en-2-yl)borane.

Step 2: Bromination of the Vinylborane

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of the crude (Z)-dicyclohexyl(pent-2-en-2-yl)borane from Step 1 in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: To the cold vinylborane solution, add sodium methoxide solution (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Addition of Bromine: Add a solution of bromine (1.1 equivalents) in cold THF dropwise to the reaction mixture at -78 °C. The bromine color should dissipate upon addition. Stir the reaction at this temperature for 1 hour.

-

Quenching: Quench the reaction by slowly adding water at -78 °C. Allow the mixture to warm to room temperature.

Work-up and Purification

-

Oxidation of Borane Byproducts: To the reaction mixture, carefully add 3 M aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide. (Caution: This is an exothermic reaction). Stir vigorously for 1 hour at room temperature to oxidize the residual boranes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove any remaining bromine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford pure (Z)-3-bromo-2-pentene.

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry. The (Z)-isomer can be distinguished from the (E)-isomer by the chemical shift of the vinylic proton and through NOE experiments.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Borane-THF complex is flammable and reacts violently with water. Handle under an inert atmosphere.

-

Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

-

The oxidation with hydrogen peroxide is exothermic and can cause pressure buildup. Add the reagent slowly and with adequate cooling.

-

Handle all organic solvents with care and avoid ignition sources.

Conclusion

This application note provides a reliable and stereoselective method for the synthesis of (Z)-3-bromo-2-pentene. The hydroboration-bromination sequence offers a significant advantage over direct hydrobromination by providing high Z-selectivity. This protocol is expected to be a valuable resource for chemists requiring stereochemically defined vinyl bromide building blocks for their research and development activities.

Application Note: Synthesis and Application of (Pent-3-en-2-yl)magnesium Bromide

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.[1] Discovered by Victor Grignard, this reaction is valued for its versatility in creating complex molecules from simpler precursors.[1] This document provides a detailed protocol for the preparation of a specific Grignard reagent, (pent-3-en-2-yl)magnesium bromide, from the vinylic halide 3-bromo-2-pentene. Vinylic Grignard reagents are powerful nucleophiles used in a variety of synthetic transformations.[2][3]

The successful execution of this protocol is highly dependent on maintaining strictly anhydrous (water-free) conditions, as Grignard reagents react readily with protic compounds like water, which would quench the reagent.[1][4][5] The procedure outlined below details the necessary steps from apparatus setup and reagent handling to the synthesis and subsequent reaction of the Grignard reagent with an electrophile, using acetone (B3395972) as a model substrate.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Eq. | Role | Hazards |

| This compound | C₅H₉Br | 149.03 | 1.0 | Starting Material | Lachrymator, Flammable, Harmful |

| Magnesium Turnings | Mg | 24.31 | 1.2 | Reagent | Flammable solid, Water-reactive[4] |

| Tetrahydrofuran (B95107) (THF), anhydrous | C₄H₈O | 72.11 | - | Solvent | Highly flammable, Peroxide-former[2] |

| Iodine (I₂) | I₂ | 253.81 | Catalytic | Initiator | Irritant, Toxic |

| Acetone | C₃H₆O | 58.08 | 1.0 | Electrophile | Highly flammable, Irritant |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | Quenching Agent | Corrosive |

| Saturated Ammonium (B1175870) Chloride (NH₄Cl) | NH₄Cl | 53.49 | - | Work-up Reagent | Irritant |

Experimental Protocols

Part 1: Preparation of (Pent-3-en-2-yl)magnesium Bromide

This protocol details the formation of the Grignard reagent from this compound and magnesium metal in an anhydrous ether solvent.[6]

-

Apparatus Setup:

-

All glassware (a three-necked round-bottom flask, reflux condenser, and a pressure-equalizing dropping funnel) must be thoroughly dried in an oven at >120°C overnight and assembled while hot under a stream of dry nitrogen or argon gas to prevent atmospheric moisture contamination.[4][7]

-

Equip the flask with a magnetic stir bar. Fit the condenser and dropping funnel to the flask, and cap all openings with septa. Maintain a positive pressure of inert gas throughout the experiment.

-

-

Magnesium Activation:

-

Place magnesium turnings (1.2 eq.) into the reaction flask.

-

Add a single small crystal of iodine.[6]

-

Gently warm the flask with a heat gun under the inert atmosphere until the purple vapor of iodine is observed and subsequently fades. This process helps to disrupt the passivating layer of magnesium oxide on the surface of the turnings.[7] Allow the flask to cool to room temperature.

-

-

Grignard Reagent Formation:

-

Add enough anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium turnings.[2]

-

Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel.

-

To initiate the reaction, add a small portion (~10%) of the this compound solution to the stirred magnesium suspension.[6] Initiation is indicated by gentle bubbling and the formation of a cloudy, grayish solution.[8]

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[6] If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath.

-

A significant side reaction is Wurtz-type coupling, which can be minimized by the slow addition of the halide to keep its concentration low.[6]

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.[6] The resulting gray-brown solution is the (pent-3-en-2-yl)magnesium bromide reagent.

-

Part 2: Reaction with an Electrophile (Acetone)

This section demonstrates the utility of the prepared Grignard reagent by reacting it with a ketone to form a tertiary alcohol.[5][9]

-

Electrophile Addition:

-

Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

-

Prepare a solution of acetone (1.0 eq.) in anhydrous THF in the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent. Maintain the internal temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Reaction Quench and Work-up:

-

Cool the reaction mixture back to 0°C in an ice-water bath.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

-

Once the addition is complete and two layers have formed, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the crude product (3,4-dimethyl-1-penten-3-ol) by column chromatography on silica (B1680970) gel or by distillation.

-

Troubleshooting

Table 2: Common Issues and Solutions

| Issue | Probable Cause | Recommended Solution |

| Reaction fails to initiate | Inactive magnesium surface | Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a few drops of 1,2-dibromoethane (B42909) as an activator.[6] |

| Wet glassware or solvent | Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere. Use freshly opened or properly dried anhydrous solvents.[6] | |

| Low yield of Grignard reagent | Presence of moisture or oxygen | Improve the inert atmosphere technique. Ensure all reagents are anhydrous. |